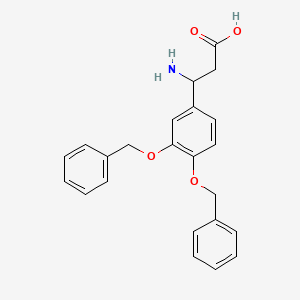

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Description

Properties

IUPAC Name |

3-amino-3-[3,4-bis(phenylmethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c24-20(14-23(25)26)19-11-12-21(27-15-17-7-3-1-4-8-17)22(13-19)28-16-18-9-5-2-6-10-18/h1-13,20H,14-16,24H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSDMSUOMNGPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436729 | |

| Record name | 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213192-60-0 | |

| Record name | 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, a β-amino acid with significant potential as a building block in medicinal chemistry. The presence of dibenzyloxy protecting groups on the catechol moiety makes it a versatile intermediate for the synthesis of various pharmacologically active molecules. This document details a robust synthetic pathway, explains the rationale behind the chosen methodology, and outlines a complete workflow for structural verification and purity assessment.

Strategic Approach to Synthesis: The Rodionov Reaction

The synthesis of β-amino acids from aromatic aldehydes is a well-established transformation in organic chemistry. While several methods exist, the Rodionov reaction stands out for its operational simplicity and efficiency in directly converting an aldehyde, malonic acid, and an ammonia source into the desired β-amino acid in a one-pot process.[1][2] This approach is particularly advantageous as it avoids the handling of highly toxic reagents like cyanides, which are characteristic of the Strecker synthesis.[3][4]

The core of the Rodionov reaction involves a Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia to the resulting α,β-unsaturated dicarboxylic acid, and subsequent decarboxylation. The choice of 3,4-dibenzyloxybenzaldehyde as the starting material is strategic; the benzyl groups serve as robust protecting groups for the hydroxyl functionalities, which can be readily removed under standard hydrogenolysis conditions in later synthetic stages.[5]

Sources

A Predictive Guide to the Spectroscopic Characterization of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is a β-amino acid derivative. Molecules of this class are crucial building blocks in medicinal chemistry, often serving as precursors for synthesizing pharmacologically active compounds, including enzyme inhibitors and peptidomimetics. The structural complexity, featuring a chiral center, two benzyl ether protecting groups, and multiple functional moieties (amine, carboxylic acid, aromatic rings), necessitates a multi-faceted analytical approach for unambiguous structure elucidation and purity confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Expertise & Experience: The Rationale Behind NMR Predictions

The predicted chemical shifts are based on the well-understood electronic effects of the molecule's functional groups. The electron-withdrawing nature of the aromatic rings and the oxygen atoms in the ether and carboxylic acid groups will deshield nearby protons and carbons, shifting their signals downfield. Conversely, aliphatic carbons and protons will appear further upfield. A key feature to anticipate is the diastereotopic nature of the two protons on the C2 carbon (the -CH₂- group of the propionic acid backbone).[1] Due to the adjacent C3 chiral center, these two protons are chemically non-equivalent, meaning they will have different chemical shifts and will couple to each other (geminal coupling).[1]

Predicted ¹H NMR Spectrum

The following table outlines the anticipated signals in the ¹H NMR spectrum. Predictions are based on typical chemical shift values for similar functional groups.[2][3]

| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification & Key Insights |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its position is highly dependent on solvent and concentration.[3] |

| Benzyl Ether Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet | 10H | Protons on the two benzyl protecting groups are expected in the standard aromatic region. |

| Phenyl Ring Aromatic (Ar-H) | 6.8 - 7.1 | Multiplet | 3H | Protons on the central catechol-derived ring. Their shifts are influenced by the electron-donating ether linkages. |

| Benzyl Methylene (-O-CH₂-Ph) | ~5.1 | Singlet | 4H | Benzylic protons adjacent to an oxygen atom are significantly deshielded. The two -CH₂- groups are expected to be equivalent, appearing as a single sharp peak.[4] |

| Methine (-CH(NH₂)-) | ~4.5 | Triplet (or dd) | 1H | This proton is on the chiral carbon (C3), coupled to the two diastereotopic protons on C2. |

| Methylene (-CH₂-COOH) | ~2.7 and ~2.9 | Doublet of Doublets (each) | 2H | These protons (C2) are diastereotopic. They will appear as two distinct signals, each split by the other (geminal coupling) and by the C3 methine proton (vicinal coupling).[1] |

| Amine (-NH₂) | 1.0 - 5.0 | Broad Singlet | 2H | Like the -COOH proton, the amine protons are exchangeable and appear as a broad signal that can vary significantly in position.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification & Key Insights |

| Carboxylic Acid (C=O) | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded.[4][5] |

| Aromatic Carbons (C-O, C-C) | 110 - 160 | A complex set of signals for the 18 aromatic carbons. Carbons directly attached to oxygen (ipso-carbons) will be the most downfield in this region.[4] |

| Benzyl Methylene (-O-CH₂-Ph) | ~70 | The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring.[4] |

| Methine (-CH(NH₂)-) | ~55 - 60 | The chiral carbon's shift is influenced by the attached nitrogen and aromatic ring. |

| Methylene (-CH₂-COOH) | ~40 | An aliphatic carbon adjacent to a carbonyl group.[5] |

Experimental Protocol: NMR Sample Acquisition

A self-validating protocol ensures reproducible and high-quality data.

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH protons.

-

Internal Standard: Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), for accurate referencing (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

¹H NMR: Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Expertise & Experience: Predicting Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent protonated molecular ion ([M+H]⁺) in positive ion mode or a deprotonated ion ([M-H]⁻) in negative ion mode. The fragmentation pattern will be dictated by the weakest bonds and the most stable resulting fragments. The benzyl ether linkages are prime candidates for cleavage, leading to the loss of benzyl (C₇H₇, 91 Da) or benzyloxy (C₇H₇O, 107 Da) fragments. Cleavage of the propionic acid side chain is also expected. [6][7][8]

Predicted Mass Spectrum Data

-

Molecular Formula: C₂₃H₂₃NO₄

-

Monoisotopic Mass: 389.1627 Da

-

Expected HRMS Result ([M+H]⁺): 390.1700 Da

-

Expected HRMS Result ([M-H]⁻): 388.1554 Da

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Justification & Key Insights |

| 298.1281 | Loss of C₇H₈ (Toluene) | Cleavage of a benzyl group with hydrogen transfer. A very common fragmentation pathway for benzyl ethers. |

| 282.1332 | Loss of C₇H₇O (Benzyloxy radical) | Cleavage of the C-O ether bond. |

| 196.0968 | C₁₁H₁₄NO₂⁺ | Cleavage of both benzyl groups, leaving the core 3-amino-3-(3,4-dihydroxy-phenyl)-propionic acid structure. |

| 91.0542 | C₇H₇⁺ | The stable tropylium cation, a hallmark of compounds containing a benzyl group. |

Experimental Protocol: HRMS (ESI-TOF) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Ionization Mode: ESI, positive or negative.

-

Mass Analyzer: Time-of-Flight (TOF) for high resolution.

-

Mass Range: Scan a range appropriate to detect the parent ion and key fragments (e.g., m/z 50-600).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid. By anticipating the key features in ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can efficiently and accurately confirm the synthesis of the target molecule. The provided protocols offer a starting point for developing self-validating analytical methods, ensuring data integrity and reproducibility. The ultimate confirmation of structure relies on the congruence of data from all three spectroscopic techniques, where each method corroborates the findings of the others, painting a complete and unambiguous picture of the molecule.

References

- Fiveable. (2025, August 15). Benzylic Protons Definition.

- Michigan State University Department of Chemistry. Infrared Spectrometry.

- BOC Sciences. Aromatic Amino Acids: Definition, Types, Absorbance, and Function.

- University of British Columbia Chemistry. Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains.

- MtoZ Biolabs. How Does a Mass Spectrometer Sequence Amino Acids After Fragmenting Peptide Chains?

- Medizinische Fakultät Münster. Amino acids - Reference of fragmentation data.

- MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.

- The Journal of Chemical Physics. (2009, July 17). Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy.

- Google Patents. US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.

- University of Baghdad Digital Repository. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION.

- Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics.

- Chemguide. interpreting infra-red spectra.

- Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.

- Chemistry LibreTexts. (2020, May 30). 17.9: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction.

- Supporting Information. Physical and spectroscopic data of compounds.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.

- ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?

- ResearchGate. IR and 1H NMR characteristics of the compounds.

- University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts.

- ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

- ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

- BuyersGuideChem. 3-Amino-3-(4-benzyloxy-phenyl)-propionic acid.

- Organic Spectroscopy International. (2017, July 24). 3-Phenylpropionic acid.

- Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).

- Google Patents. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

- ChemicalBook. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum.

- BenchChem. Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid.

- BenchChem. Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid.

- PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

- Synblock. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid.

- MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.

- PubChem. 3-(4-Benzyloxyphenyl)propionic acid.

- PubChemLite. 3-amino-3-(3-phenoxyphenyl)propanoic acid (C15H15NO3).

- NIST WebBook. 3-(3-Hydroxyphenyl)propionic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How Does a Mass Spectrometer Sequence Amino Acids After Fragmenting Peptide Chains? Shouldn’t It Only Identify the Termini | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Amino acids [medizin.uni-muenster.de]

- 8. portlandpress.com [portlandpress.com]

CAS number and molecular formula for 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Technical Monograph: 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Compound Name: 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Synonyms:

Structural Significance

This compound is a

-

The Backbone: The

-amino acid scaffold (3-aminopropionic acid) provides resistance to proteolytic degradation compared to -

The Protecting Groups: The 3,4-dibenzyloxy substitution is a strategic choice. Benzyl ethers (OBn) protect the catechol (3,4-dihydroxy) moiety during harsh synthetic steps (e.g., peptide coupling) but can be cleanly removed via catalytic hydrogenation to reveal the active catechol pharmacophore.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water |

| pKa (Calc) | Carboxyl ~3.8; Amino ~9.5 (Zwitterionic character) |

| Melting Point | Typically 165–175 °C (Decomposition dependent on purity) |

Part 2: Synthesis Pathways & Mechanism

The synthesis of

Mechanism: The Rodionov Reaction

The reaction involves the condensation of 3,4-dibenzyloxybenzaldehyde with malonic acid in the presence of ammonium acetate .

-

Imine Formation: Ammonium acetate reacts with the aldehyde to form an imine/enamine intermediate.

-

Knoevenagel Condensation: Malonic acid condenses with the imine.

-

Decarboxylation: Thermal decarboxylation of the di-acid intermediate drives the reaction forward to the

-amino acid.

Figure 1: The Rodionov reaction pathway for the synthesis of

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of racemic 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid.

Reagents:

-

3,4-Dibenzyloxybenzaldehyde (1.0 eq)

-

Malonic acid (1.1 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (95% or absolute)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dibenzyloxybenzaldehyde (10 mmol) and malonic acid (11 mmol) in Ethanol (20 mL).

-

Addition: Add ammonium acetate (20 mmol) to the solution. The reaction mixture may become slightly turbid.

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring. Maintain reflux for 8–12 hours .

-

Validation Point: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The aldehyde spot (

) should disappear, and a baseline/low

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates directly upon cooling. If not, reduce the volume of ethanol by 50% under vacuum.

-

Filter the white precipitate.

-

-

Purification (The "Hot Slurry" Method):

-

To remove unreacted malonic acid and ammonium salts, suspend the crude solid in hot water (60 °C) for 30 minutes. The hydrophobic dibenzyloxy product will remain insoluble, while impurities dissolve.

-

Filter while warm.

-

Wash the filter cake with cold ethanol (small volume) and diethyl ether.

-

-

Drying: Dry under high vacuum at 40 °C for 4 hours.

Yield & Characterization Expectations:

-

Typical Yield: 55–70%

-

1H NMR (DMSO-d6):

- 7.4–6.9 (m, 13H, Aromatic protons from 2x Benzyl + 1x Phenyl core).

-

5.1 (s, 4H,

-

4.3 (t, 1H,

-

2.4 (d, 2H,

Part 4: Downstream Application (Deprotection)

The utility of this compound lies in its conversion to the active catechol species.

Protocol: Catalytic Hydrogenolysis

-

Dissolve the protected amino acid in Acetic Acid/Methanol (1:1) .

-

Add 10 wt% Pd/C catalyst.

-

Stir under Hydrogen gas (1 atm) (balloon pressure) for 4–6 hours.

-

Filter through Celite to remove Pd/C.

-

Concentrate to yield 3-Amino-3-(3,4-dihydroxyphenyl)-propionic acid .

Figure 2: Hydrogenolysis mechanism for removing benzyl protecting groups.

References

- Rodionov, V. M. (1926). "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952. (Foundational methodology for aldehyde-to-beta-amino acid conversion).

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link (Context on beta-amino acid stability and peptidomimetics).

- Steer, D. L., et al. (2002).

-

BenchChem Protocols. "Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid." (Analogous synthesis route for mono-benzyloxy derivatives). Link

Sources

Technical Guide: Role of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic Acid in Peptide Synthesis

This guide details the technical integration of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (henceforth referred to as Fmoc-

Executive Summary & Chemical Profile[1]

The compound 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is a protected

Its primary role in peptide synthesis is twofold:

-

Backbone Modification: As a

-amino acid, it introduces a methylene group into the peptide backbone, conferring resistance to proteolytic degradation (peptidomimetics) and inducing novel secondary structures (foldamers). -

Functional Precursor: The 3,4-dibenzyloxy moiety serves as a robust, orthogonal protecting group for the catechol functionality. Post-synthetic removal of the benzyl (Bzl) groups reveals a 3,4-dihydroxyphenyl (catechol) side chain, essential for mussel-inspired adhesion, metal chelation, or redox-active biological probes.

Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 3-Amino-3-(3,4-bis(benzyloxy)phenyl)propanoic acid |

| Common Code | |

| Molecular Weight | ~377.4 g/mol (Free acid) |

| Chirality | Typically available as (S) or (R) enantiomers (check CoA) |

| Solubility | Low in water; High in DMF, NMP, DCM |

| Protection | N-term: Fmoc (standard); Side-chain: Benzyl ether (Bzl) |

Strategic Role in Synthesis

The -Amino Acid Advantage

Unlike standard

Orthogonal Protection Strategy

The Benzyl (Bzl) protection on the catechol ring is stable to TFA . This is a critical design feature.

-

Standard Fmoc SPPS: The peptide is cleaved from the resin using Trifluoroacetic Acid (TFA). Acid-labile groups (tBu, Boc, Trt) are removed.

-

Result: The Bzl groups remain intact. This yields a hydrophobic peptide intermediate that is easier to purify by RP-HPLC than the oxidation-prone free catechol.

-

Activation: The Bzl groups are removed in a final, separate step (Catalytic Hydrogenation), preventing premature oxidation of DOPA to Dopaquinone during synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol assumes a standard Fmoc/tBu strategy.

Resin Loading & Preparation

Resin Choice: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

Loading:

Coupling Protocol (Critical)

Coupling

Recommended Activation System: HATU / HOAt / DIEA

-

Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 3.0 eq HOAt : 6.0 eq DIEA.

-

Solvent: DMF or NMP (NMP is superior for preventing aggregation).

-

Time: Double coupling is mandatory.

minutes.

Step-by-Step Workflow:

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation: Dissolve 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, HATU, and HOAt in NMP. Add DIEA immediately before adding to the resin.

-

Coupling: Shake at room temperature for 60 min. Drain.

-

Re-Coupling: Repeat step 2-3 with fresh reagents.

-

Monitoring: Perform a Chloranil Test (preferred for secondary amines or difficult sequences) or Kaiser Test. If positive, perform a third coupling at 50°C.

Cleavage from Resin

-

Wash resin with DCM (

) and dry under Nitrogen. -

Prepare Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) .

-

Note: Do not use scavengers that react with benzyl groups, though standard scavengers are generally safe here as Bzl is stable.

-

-

Incubate for 2-3 hours.

-

Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.

-

Checkpoint: Mass Spec (ESI-MS) should show the mass of the peptide plus the mass of the two Benzyl groups (+180 Da vs free DOPA).

-

Post-Synthetic Modification: Deprotection

To generate the active catechol (DOPA) functionality, the benzyl groups must be removed via catalytic hydrogenation.

Protocol:

-

Dissolve the purified, Bzl-protected peptide in MeOH or AcOH/MeOH (1:1).

-

Add catalyst: 10% Pd/C (10-20% by weight of peptide).

-

Apply

gas (balloon pressure is usually sufficient) for 4–12 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Final Purification: Lyophilize immediately.

-

Caution: Free catechols oxidize rapidly at neutral/basic pH. Keep solutions acidic (0.1% TFA) and store under inert gas.

-

Visualizations & Pathways

Chemical Structure & Protection Logic

This diagram illustrates the specific building block and its protection status relative to standard SPPS conditions.

Figure 1: Structural breakdown of the building block, highlighting the orthogonal protection strategy.

Integration Workflow (SPPS to Functional Peptide)

This flow details the lifecycle of the residue from resin coupling to final activation.

Figure 2: Step-by-step workflow for incorporating Fmoc-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of | Use HATU instead of HBTU. Perform double coupling . Switch solvent to NMP . Increase temperature to 50°C (cautiously). |

| Low Solubility | Hydrophobicity of Benzyl groups. | Dissolve monomer in pure NMP or DMF/DCM (1:1) before adding to resin. |

| Oxidation (Brown Product) | Premature loss of Bzl; High pH exposure. | Ensure Bzl removal is the last step. Keep final peptide at pH < 4. Use degassed buffers. |

| Racemization | Over-activation during coupling. | Use HOAt as an additive to suppress racemization. Avoid pre-activation times > 5 mins. |

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

-

Messersmith, P. B., et al. (2007). "Mussel-Inspired Surface Chemistry." Science. (Contextualizing DOPA applications). Link

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

-

BenchChem. (2025).[1] "Technical Data: 3-(3-(benzyloxy)phenyl)propanoic acid."[1][2][3] BenchChem Technical Library. Link

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid

Abstract

3-(3-(benzyloxy)phenyl)propanoic acid is a pivotal intermediate in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel pharmaceutical agents and complex molecular architectures. Its structure, featuring a protected phenol and a carboxylic acid moiety, allows for diverse chemical modifications. This guide provides a detailed exploration of the synthetic pathways leading to this compound, with a primary focus on a robust and scalable Williamson ether synthesis protocol. Alternative strategies, including carbon-carbon bond formation techniques, are also discussed to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid can be approached from two main retrosynthetic perspectives. The most direct and frequently employed strategy involves the protection of a pre-existing phenolic acid. An alternative approach builds the carbon framework from a benzylated aromatic precursor.

-

Pathway A: Direct Benzylation (Williamson Ether Synthesis) : This is a highly efficient method starting from the commercially available 3-(3-hydroxyphenyl)propanoic acid. The key transformation is the protection of the phenolic hydroxyl group as a benzyl ether.

-

Pathway B: Side-Chain Construction : This strategy begins with a benzyl-protected aromatic aldehyde, such as 3-(benzyloxy)benzaldehyde. The three-carbon propanoic acid side-chain is then constructed through classic carbon-carbon bond-forming reactions, followed by a reduction step.[1]

The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. For most laboratory-scale preparations, Pathway A offers a more straightforward and higher-yielding approach.[2]

Sources

Application Notes and Protocols for the Quantification of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Introduction: The Analytical Imperative for a Novel Amino Acid Analogue

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is a non-proteinogenic amino acid derivative characterized by a β-amino acid structure and a phenyl ring substituted with two benzyloxy groups. Such compounds are of significant interest in medicinal chemistry and drug development, where they can serve as chiral building blocks for synthesizing peptidomimetics, therapeutic agents, or probes for biological processes.[1] The unique structural features, including the chiral center and the bulky, hydrophobic dibenzyloxy-phenyl moiety, can confer specific pharmacological properties, such as influencing binding affinity to biological targets or enhancing pharmacokinetic profiles.[1]

Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle. From monitoring reaction kinetics in chemical synthesis and assessing purity of the active pharmaceutical ingredient (API), to conducting pharmacokinetic studies in biological matrices, robust analytical methods are essential. This guide provides detailed protocols for the quantification of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, in accordance with international regulatory standards.[2][3][4][5]

Method Selection: A Rationale Based on Molecular Structure

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, its key structural features guide our approach:

-

Aromatic Chromophore: The presence of the dibenzyloxy-phenyl group results in strong ultraviolet (UV) absorbance, making UV-based detection methods highly suitable.[6][7][8]

-

Amino Acid Backbone: While the primary amino group can be a target for derivatization to enhance chromatographic retention or detection sensitivity, the molecule's overall size and hydrophobicity may allow for direct analysis.[9][10][11]

-

High Molecular Weight and Specificity: For complex biological samples, the high specificity and sensitivity of mass spectrometry are invaluable for distinguishing the analyte from endogenous interferences.[12][13][14][]

Based on these characteristics, we will detail three complementary analytical techniques.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of UV-active compounds.[10][13] For 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, a reversed-phase HPLC method is optimal, leveraging the hydrophobic nature of the dibenzyloxy-phenyl group for retention on a C18 stationary phase.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase Preparation:

- Acetonitrile (HPLC grade).

- Water (HPLC grade).

- Formic acid (or Trifluoroacetic acid) for mobile phase modification.

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Rationale: The acidic modifier improves peak shape and ensures the carboxyl group is protonated.

3. Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (based on the aromatic chromophore) |

| Injection Volume | 10 µL |

| Gradient Elution | 30% B to 80% B over 15 minutes |

4. Sample and Standard Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the mobile phase.

- Calibration Curve: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

- Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For biological samples, protein precipitation with cold methanol followed by centrifugation is recommended.[12][16]

5. Data Analysis and Quantification:

- Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV Quantification.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[12][14][][17] This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

- LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

2. LC Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A fast gradient is typically used, for example, 5% to 95% B in 5 minutes.

- Flow Rate: 0.4 mL/min.

3. MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The primary amine is readily protonated.

- Multiple Reaction Monitoring (MRM):

- Precursor Ion (Q1): [M+H]⁺ of the analyte.

- Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation.

- Note: The specific m/z values for the precursor and product ions must be determined by direct infusion of a standard solution.

4. Sample Preparation:

- For biological samples, protein precipitation is a common and effective method. To 100 µL of plasma, add 400 µL of cold methanol containing an internal standard (a stable isotope-labeled version of the analyte is ideal).[12]

- Vortex and centrifuge to pellet the proteins.

- Evaporate the supernatant and reconstitute in the initial mobile phase.[12]

5. Quantification:

- Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against concentration to create a calibration curve.

LC-MS/MS Analysis Workflow

Caption: Workflow for LC-MS/MS Quantification.

III. UV-Vis Spectrophotometry

For a quick estimation of concentration in pure samples, direct UV-Vis spectrophotometry can be employed. This method is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[7]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

- UV-Vis Spectrophotometer.

- Quartz cuvettes. Rationale: Glass and plastic absorb in the UV range.[6]

2. Procedure:

- Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the analyte across the UV spectrum (e.g., 200-400 nm). The λmax is expected to be around 270-280 nm due to the aromatic rings.[6][7]

- Prepare a blank solution (the solvent used to dissolve the sample).

- Prepare a series of standard solutions of known concentrations.

- Measure the absorbance of each standard at the λmax.

- Construct a calibration curve of absorbance versus concentration.

- Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Method Validation

All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[2][3][5][18] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and should assess the following parameters:[2][4]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][4]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3]

-

Accuracy: The closeness of the test results to the true value.[2][18]

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.[4]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Validation Parameters Summary

| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |

| Specificity | High | Very High | Low (Prone to interference) |

| Sensitivity (LOQ) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |

| Linearity | Excellent | Excellent | Good |

| Precision | Excellent | Excellent | Good |

| Accuracy | Excellent | Excellent | Good |

| Application | Purity, Assay, Content Uniformity | Bioanalysis, Trace Analysis | Quick concentration check of pure samples |

Conclusion

The quantification of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid can be reliably achieved using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a robust and accessible method for routine analysis of bulk material and formulations. For bioanalytical applications requiring high sensitivity and specificity, LC-MS/MS is the superior choice. UV-Vis spectrophotometry provides a simple and rapid means for estimating the concentration of pure samples. For all applications in drug development, rigorous method validation in line with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.

References

- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.

- A Researcher's Guide to Analytical Standards for Quantitative Analysis of Amino Acid Analogs. (n.d.). BenchChem.

- Spectroscopy Aromatic Amino Acids. (n.d.). Hydrodynamic Methods.

- Sample Preparation and Pretreatment for Amino Acid Analysis. (n.d.). Creative Proteomics.

- ICH Q2 Validation of Analytical Procedures. (2024). YouTube.

- ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025). YouTube.

- UV-VIS Spectrometry for Protein Concentration Analysis. (n.d.). Mabion.

- ICH M10 Bioanalytical Method Validation. (n.d.). European Medicines Agency.

- Analytical Methods for Amino Acids. (n.d.). Shimadzu.

- Protein Amino Acid Analysis-Techniques, Instruments, and Applications. (n.d.). Creative Proteomics.

- QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. (n.d.). University of Baghdad Digital Repository.

- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research.

- Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). (n.d.). Springer Protocols.

- Amino Acid Analysis Sample Preparation Guidelines. (n.d.). Bio-Synthesis.

- UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids. (n.d.). ResearchGate.

- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.

- The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. (n.d.). Springer Protocols.

- A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. (n.d.). BOC Sciences.

- How to perform amino acid analysis | Behind the Science. (2017). YouTube.

- Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. (2026). MDPI.

- 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. img1.wsimg.com [img1.wsimg.com]

- 6. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

- 7. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Methods for Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]

- 14. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 17. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid in medicinal chemistry

Topic: Application of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary & Strategic Utility

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is a specialized

-

Protease Resistance: As a

-amino acid, it introduces a specific conformational bias and resistance to proteolytic degradation when incorporated into peptide backbones (peptidomimetics). -

Catechol Functionality Masking: The 3,4-dibenzyloxy protection strategy effectively masks the reactive catechol moiety (which is prone to oxidation to quinones) during harsh synthetic steps (e.g., peptide coupling), allowing for late-stage liberation of the bioactive dihydroxyl groups.

Primary Applications:

-

Integrin Inhibitors: Synthesis of RGD (Arg-Gly-Asp) mimetics where the

-amino acid scaffold provides the necessary spacing and orientation for receptor binding. -

Mussel-Inspired Bioadhesives: Development of enzymatically stable adhesive peptides containing DOPA functionalities.

-

Neuroactive Prodrugs: Investigation of transport mechanisms targeting the L-amino acid transporter (LAT1) with non-natural backbone architectures.

Chemical Properties & Handling[1]

| Property | Specification |

| Chemical Name | 3-Amino-3-(3,4-bis(benzyloxy)phenyl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 377.43 g/mol |

| Solubility | Soluble in DMSO, DMF, MeOH (hot); sparingly soluble in water. |

| Stability | Stable under standard conditions. Benzyl groups are sensitive to hydrogenolysis ( |

| CAS Number | Variable based on enantiomer (Racemic or R/S specific) |

Synthesis Protocol: The Rodionov Route

The most robust method for synthesizing this

Reagents Required:

-

Starting Material: 3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9)[1][2][3][4]

-

Reagents: Malonic acid, Ammonium acetate (

) -

Solvent: Ethanol (absolute)

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dibenzyloxybenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in absolute ethanol (approx. 5 mL per gram of aldehyde).

-

Add ammonium acetate (2.0 eq) to the solution.

-

-

Reflux:

-

Heat the mixture to reflux (

C) with vigorous stirring. -

Maintain reflux for 8–12 hours . The reaction usually proceeds with the precipitation of the product or intermediate ammonium salts.

-

Process Insight: The reaction involves an initial Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting white precipitate.

-

Wash the filter cake with cold ethanol followed by diethyl ether to remove unreacted aldehyde.

-

-

Purification (Recrystallization):

-

Recrystallize the crude solid from a mixture of Acetic Acid/Water (1:1) or hot Methanol .

-

Dry under vacuum at

C.

-

-

Yield Expectation: 60–75% isolated yield.

Application Protocol: Fmoc-Protection for SPPS

To utilize this compound in Solid Phase Peptide Synthesis (SPPS), the free amine must be protected with the Fmoc group.

Fmoc-Protection Workflow:

-

Dissolution: Suspend the 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (10 mmol) in a mixture of Water/Dioxane (1:1, 50 mL).

-

Basification: Add Sodium Carbonate (

) (20 mmol) to adjust pH to ~9–10. -

Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) dissolved in minimal dioxane dropwise at

C. -

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Acidify carefully with 1N HCl to pH 2 (precipitate forms).

-

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over

, and concentrate.

-

-

Result: Fmoc-3-amino-3-(3,4-dibenzyloxyphenyl)propionic acid ready for resin loading.

Critical Pathway: Deprotection & Activation

The strategic value of this compound lies in the Benzyl (Bn) protecting groups. They are stable to TFA (used in SPPS cleavage), allowing the peptide to be synthesized and purified with the hydrophobic benzyl groups intact.

Deprotection Protocol (Late-Stage): To reveal the catechol (3,4-dihydroxy) functionality (e.g., for "sticky" peptides):

-

Dissolve the purified peptide/compound in MeOH or AcOH .

-

Add catalyst: 10% Pd/C (10% by weight of substrate).

-

Stir under Hydrogen atmosphere (

, 1 atm) (balloon) for 2–4 hours. -

Filter through Celite to remove Pd/C.

-

Concentrate to obtain the

-DOPA derivative.

Caution: Catechols are prone to oxidation. Perform deprotection using degassed solvents and store the product under inert gas (

Visualizations

Figure 1: Synthesis & Application Pathway

This diagram outlines the conversion of the aldehyde to the protected building block and its eventual deprotection to the bioactive species.

Caption: Synthesis workflow from commercial aldehyde to bioactive beta-DOPA peptide analog.

Figure 2: Medicinal Chemistry Decision Logic

When to select this specific beta-amino acid over standard alpha-amino acids.

Caption: Decision tree for selecting beta-DOPA precursors in peptidomimetic design.

References

-

Rodionov Synthesis of

-Amino Acids:-

Rodionov, V. M., & Malevinskaya, E. T. (1926). "Über die Darstellung von

-Amino-säuren aus Aldehyden." Berichte der deutschen chemischen Gesellschaft.

-

-

-Amino Acids in Medicinal Chemistry:

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.

-

-

DOPA-Containing Peptidomimetics

-

Lee, H., Scherer, N. F., & Messersmith, P. B. (2006). "Single-molecule mechanics of mussel adhesion." Proceedings of the National Academy of Sciences, 103(35), 12999-13003.

-

-

Synthesis of Dibenzyloxy Precursors

Sources

Application Notes and Protocols: Fischer Esterification of 3-(3-(benzyloxy)phenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Esterification

In the landscape of pharmaceutical and materials science, the precise modification of molecular scaffolds is paramount. The conversion of a carboxylic acid to an ester, a seemingly fundamental transformation, is a critical step in the synthesis of countless active pharmaceutical ingredients (APIs), prodrugs, and functional materials. 3-(3-(benzyloxy)phenyl)propanoic acid is a versatile building block, and its ester derivatives are key intermediates in various synthetic pathways. The Fischer-Speier esterification, owing to its operational simplicity and economic viability, remains a cornerstone reaction for this purpose. This document serves as a detailed guide, grounded in both mechanistic understanding and practical application, for the successful execution of this reaction.

I. Scientific Principles and Mechanistic Overview

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction, proceeding under acidic catalysis.[1] The overall transformation is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[2] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

The reaction cascade is as follows:

-

Carbonyl Activation: The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly enhances the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: The alcohol, a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This addition results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs, converting one of the hydroxyl groups into a much better leaving group, water.

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Catalyst Regeneration: A base (often another molecule of the alcohol) deprotonates the ester, yielding the final product and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.[4]

To achieve high yields, the equilibrium must be driven towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by actively removing water from the reaction mixture as it forms.[5]

Caption: The acid-catalyzed mechanism of Fischer esterification.

II. Materials and Methods

Reagents and Equipment

| Reagents | Equipment |

| 3-(3-(benzyloxy)phenyl)propanoic acid (≥95%) | Round-bottom flask |

| Methanol (Anhydrous, ≥99.8%) | Reflux condenser |

| Sulfuric Acid (Concentrated, 95-98%) | Magnetic stirrer and stir bar |

| Ethyl Acetate (ACS Grade) | Heating mantle or oil bath |

| Sodium Bicarbonate (Saturated Aqueous Solution) | Separatory funnel |

| Sodium Chloride (Saturated Aqueous Solution, Brine) | Rotary evaporator |

| Magnesium Sulfate or Sodium Sulfate (Anhydrous) | Standard laboratory glassware |

| Deionized Water | Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |

III. Detailed Experimental Protocol

This protocol outlines the synthesis of methyl 3-(3-(benzyloxy)phenyl)propanoate.

Reaction Setup

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-(benzyloxy)phenyl)propanoic acid (1.0 equivalent).

-

Add anhydrous methanol (5-10 volumes relative to the carboxylic acid). The methanol acts as both the reactant and the solvent.

-

Place the flask in an ice-water bath to manage the exothermic reaction that will follow.

-

Slowly, and with continuous stirring, add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution.

Reaction Execution

-

Remove the ice bath and attach a reflux condenser to the flask.

-

Heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle or a pre-heated oil bath.[6]

-

Allow the reaction to proceed for 4-12 hours.[6]

-

Process Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) should be used to resolve the starting carboxylic acid from the less polar ester product. The reaction is considered complete upon the disappearance of the starting material spot.

Product Isolation and Work-up

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

-

Transfer the resulting residue to a separatory funnel containing ice-cold water (approximately 20 mL for a small-scale reaction).

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).[6]

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate solution until effervescence ceases (this neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid).

-

Saturated aqueous sodium chloride (brine) to remove residual water and salts.

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification

-

Filter the dried organic solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3-(3-(benzyloxy)phenyl)propanoate as an oil or solid.

-

For applications requiring high purity, the crude product can be purified by silica gel column chromatography.

Quantitative Data Summary

| Parameter | Recommended Value | Rationale |

| Reactants | ||

| 3-(3-(benzyloxy)phenyl)propanoic acid | 1.0 eq | Limiting reagent. |

| Methanol | 5-10 volumes | Serves as both reactant and solvent; excess drives equilibrium.[3] |

| Catalyst | ||

| Concentrated Sulfuric Acid | 0.1 - 0.2 eq | Catalytic amount; sufficient to protonate the carbonyl. |

| Conditions | ||

| Temperature | Reflux (~65°C) | Provides activation energy and increases reaction rate. |

| Reaction Time | 4 - 12 hours | Typically sufficient for completion; monitor by TLC.[6] |

IV. Experimental Workflow Visualization

Caption: A three-stage workflow for the synthesis and purification.

V. Troubleshooting and Optimization Strategies

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Water present in reagents/glassware.- Inadequate amount of catalyst. | - Extend the reflux time and monitor by TLC.- Ensure all glassware is oven-dried and use anhydrous methanol.- Increase the catalyst loading slightly (e.g., to 0.3 eq). |

| Low Product Yield | - Incomplete reaction.- Losses during extraction/work-up.- Reversal of equilibrium. | - Address incomplete reaction as above.- Ensure thorough and repeated extractions from the aqueous phase.- Consider using a Dean-Stark trap with a non-polar co-solvent (e.g., toluene) to remove water azeotropically. |

| Presence of Impurities | - Unreacted starting material.- Potential debenzylation side product. | - Optimize reaction time to ensure full conversion.- If debenzylation is suspected (e.g., from NMR/MS data), consider a milder catalyst like p-toluenesulfonic acid (p-TsOH) or reducing the reaction temperature and extending the time. |

VI. References

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

-

Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

-

PubChem. (n.d.). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids - Patent US-2003008361-A1. Retrieved from [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. The Organic Chemistry Tutor. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

-

ResearchGate. (2018). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2).... Retrieved from [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

-

Hrčak. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]

Sources

Hantzsch synthesis for 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids

Application Note: Optimized Hantzsch Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids . These scaffolds are critical intermediates in the development of peptidomimetics, PPAR agonists, and antimicrobial agents.

The method relies on a modified Hantzsch Thiazole Synthesis , specifically optimized for

Key Advantages of This Protocol:

-

Green Chemistry: Utilizes water/ethanol systems, reducing reliance on chlorinated solvents.

-

Atom Economy: High-yield conversion of secondary amines to thioureas via the benzoyl isothiocyanate route.

-

Scalability: Validated from milligram to gram-scale synthesis.

Retrosynthetic Analysis & Chemical Logic

The construction of the target molecule relies on the convergence of two key fragments: an

-

Disconnection: The C2-N bond of the thiazole ring.

-

Precursor A:

-Haloketone (e.g., chloroacetaldehyde or phenacyl bromide). -

Precursor B: 3-(1-Phenylthioureido)propanoic acid (an

-disubstituted thiourea).

The challenge lies in synthesizing Precursor B, as secondary amines (like

Synthesis Workflow (Graphviz Diagram)

Figure 1: Convergent synthesis workflow showing the three critical stages: Michael Addition, Thiourea Formation, and Hantzsch Cyclization.

Detailed Experimental Protocols

Step 1: Synthesis of -Phenyl- -alanine (Michael Addition)

Rationale: This step establishes the propanoic acid backbone.

-

Reagents: Aniline (1.0 equiv), Acrylic Acid (1.1 equiv), Water (Solvent).

-

Procedure:

-

Mix aniline and acrylic acid in water.

-

Reflux the mixture for 2–4 hours.

-

Cool the reaction mixture. The product,

-phenyl- -

Purification: Recrystallize from water or ethanol/water mixture.

-

Yield Expectation: 85–95%.

-

Step 2: Synthesis of the Thiourea Precursor

Rationale: Direct reaction of secondary amines with thiocyanate salts fails. The benzoyl isothiocyanate method is the industry standard for high-yield conversion.

-

Reagents:

-Phenyl- -

Procedure:

-

Dissolve

-phenyl- -

Add benzoyl isothiocyanate dropwise. Reflux for 1 hour.

-

Intermediate Check: TLC should show consumption of the amine and formation of the benzoyl-thiourea adduct.

-

Hydrolysis: Pour the reaction mixture into 10% NaOH solution (50 mL) and heat at 90°C for 30 minutes. This cleaves the benzoyl group.

-

Isolation: Cool and acidify with HCl to pH 3–4. The target thiourea, 3-(1-phenylthioureido)propanoic acid , will precipitate.

-

Filtration: Filter, wash with cold water, and dry.

-

Step 3: The Hantzsch Cyclization (Optimized Green Protocol)

Rationale: Using water with sodium carbonate buffers the HCl generated during cyclization, preventing degradation and driving the equilibrium forward.

Table 1: Reaction Conditions & Stoichiometry

| Component | Equivalent | Role | Notes |

| Thiourea Precursor | 1.0 | Nucleophile | From Step 2 |

| 1.1 | Electrophile | e.g., Chloroacetaldehyde (for R=H) or Phenacyl Bromide (for R=Ph) | |

| Sodium Carbonate | 1.5 | Base / Buffer | Neutralizes HCl byproduct |

| Water | [0.5 M] | Solvent | Promotes precipitation of product |

Protocol:

-

Setup: In a round-bottom flask, suspend the Thiourea Precursor (1.0 equiv) in water (approx. 10 mL per gram of reactant).

-

Addition: Add Sodium Carbonate (1.5 equiv) to dissolve the acid as its sodium salt. The solution should become clear.

-

Cyclization: Add the

-Haloketone (1.1 equiv).-

Note: If using chloroacetaldehyde (50% aq. solution), add slowly at room temperature.

-

Note: If using phenacyl bromide (solid), dissolve in a minimal amount of ethanol before addition if solubility is an issue.

-

-

Reaction: Reflux the mixture for 2–5 hours. Monitor by TLC (Mobile phase: CHCl

/MeOH 9:1). -

Work-up:

-

Cool the mixture to room temperature.

-

Acidify carefully with Glacial Acetic Acid to pH 5–6.

-

The product, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid , will precipitate as a solid.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or 2-Propanol.

Mechanistic Insights & Troubleshooting

Mechanism of Action

The reaction proceeds via a stepwise condensation:

-

S-Alkylation: The sulfur atom of the thiourea attacks the

-carbon of the haloketone (S -

Cyclization: The nitrogen lone pair attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

-

Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Figure 2: Mechanistic pathway of the Hantzsch synthesis.[3]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of benzoyl group (Step 2). | Ensure Step 2 hydrolysis is run at 90°C for full 30 mins. Check pH before precipitation. |

| Sticky/Oily Product | Incomplete cyclization or impurities. | Recrystallize from 2-Propanol. Use glacial acetic acid for acidification (avoid strong mineral acids which may form hygroscopic salts). |

| Starting Material Remains | Low solubility of haloketone in water.[1] | Add 10-20% Ethanol as a co-solvent during the reflux step. |

References

-

Mickevičius, V., et al. (2013). "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives." Molecules, 18(12), 15000-15018.[4]

-

[Link]

- Core Reference for the specific w

-

-

Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

[Link]

- Foundational reference for the Hantzsch synthesis.

-

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. General reference for heterocycle mechanisms.

- Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." in Comprehensive Heterocyclic Chemistry.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Hub: Solubility Optimization for Peptides Containing 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic Acid

Ticket ID: SOL-BZL-34 Status: Open Priority: High (Blocker for Assay/Purification) Agent: Senior Application Scientist, Peptide Chemistry Division

Introduction: Understanding the "Brick" in Your Sequence

Welcome to the technical support center. You are likely here because a peptide containing 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (hereafter referred to as

Root Cause Analysis

The solubility issues with

-

Steric Bulk & Lipophilicity: The 3,4-dibenzyloxy moiety adds massive hydrophobic bulk compared to a standard Phenylalanine.

-

-

-

-Peptide Backbone: As a

Module 1: Solubilization for Biological Assays

User Issue: "I need to get this into PBS for a cell assay, but it precipitates immediately upon dilution."

The "Stepwise Solvation" Protocol

Direct addition of buffer to the solid peptide will almost guarantee precipitation. You must establish a "solvation shell" using an organic modifier before introducing water.[2]

Step-by-Step Workflow

-

Calculate Net Charge: Determine the pI of your peptide.[3]

-

If Basic (Arg/Lys rich): Acidify the organic solvent slightly.

-

If Acidic (Asp/Glu rich): Basify slightly (ammonium bicarbonate).

-

If Neutral (Most

-diOBzl peptides): Proceed with pure organic solvent.

-

-

Primary Dissolution (The Organic Coat):

-

Dissolve the lyophilized powder in 100% DMSO (Dimethyl Sulfoxide).

-

Target Concentration: 10–20 mM (High concentration is better initially to break aggregates).

-

Troubleshooting: If DMSO fails, use HFIP (Hexafluoroisopropanol) to disrupt secondary structure, then evaporate and replace with DMSO.

-

-

Secondary Dilution (The Transition):

-

Dilute the DMSO stock into the aqueous buffer dropwise while vortexing.

-

CRITICAL: Do not exceed 1-5% final DMSO concentration (assay dependent).

-

Tip: If the peptide crashes out at 1% DMSO, try adding 0.1% Tween-20 or cyclodextrin to the buffer before adding the peptide.

-

Solvent Compatibility Matrix

| Solvent | Solubility Potential | Biological Compatibility | Recommendation |

| Water/PBS | Very Low | High | Only as final diluent (<95%). |

| DMSO | High | Low (Toxic >1-5%) | Primary solvent of choice. |

| DMF | High | Low (Toxic) | Good alternative if DMSO fails. |

| HFIP | Very High | None (Must evaporate) | Use to break "gels" or aggregates. |

| Acetonitrile | Moderate | Low | Useful for HPLC, not assays. |

Module 2: HPLC Purification Strategies

User Issue: "The peptide elutes as a broad smear," or "It never comes off the column."

Standard C18 columns often retain

Troubleshooting Guide

Q: My peak is extremely broad/tailing.

-

A: This indicates slow mass transfer kinetics or aggregation on the column.

-

Fix 1: Switch to a C4 or Phenyl-Hexyl column . These have lower hydrophobicity and allow the peptide to desorb more easily.

-

Fix 2: Heat the column to 50°C–60°C. This disrupts intermolecular H-bonds and

-stacking, sharpening the peak.

-

Q: The peptide is stuck (retention time > 90% B).

-

A: The mobile phase is too weak.

-

Fix: Add Isopropanol (IPA) to Solvent B.

-

Standard B: 100% ACN + 0.1% TFA.

-

Modified B: 50% ACN + 50% IPA + 0.1% TFA.

-

Module 3: Synthesis & Structural Modification

User Issue: "Coupling efficiency is low," or "I want to redesign the sequence to be more soluble."

Synthesis Optimization

The steric bulk of the 3,4-dibenzyloxy group hinders the approach of the incoming activated amino acid.

-

Coupling Reagents: Use HATU/HOAt instead of HBTU. The HOAt moiety is more efficient at stabilizing the activated ester in sterically hindered systems.

-

Double Coupling: Perform the coupling twice (2 x 2 hours) rather than one long coupling.

-

Resin Choice: Use PEG-PS (PEGylated Polystyrene) resins (e.g., Tentagel) to swell the polymer matrix and allow better diffusion.

Design-Based Solubility Fixes

If you can alter the sequence, introduce "Solubility Tags" to counteract the

-

PEG Spacers: Insert a mini-PEG (e.g., PEG2 or AEEA) adjacent to the

-diOBzl residue. This disrupts the hydrophobic patch. -

Charged Flanks: Add Poly-Lysine or Poly-Arginine tags at the C- or N-terminus.

-

Iso-acyl Dipeptides: Use "kink" residues (Proline or N-methyl amino acids) to disrupt the

-sheet/helix formation that stabilizes the aggregates.

Visualizing the Workflow

Figure 1: Solubility Optimization Decision Tree

This flowchart guides you through the logic of dissolving your peptide based on its intended use.

Caption: Decision matrix for solubilizing

Figure 2: The Mechanism of Aggregation

Understanding why "Just adding water" fails.

Caption: Schematic showing how

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the peptide? A: Yes, but with caution. Bath sonication is preferred over probe sonication to avoid heating and shearing. However, sonication only disperses aggregates; it does not thermodynamically dissolve them. If the solvent conditions are wrong (e.g., pure water), the peptide will re-precipitate once sonication stops.

Q: Why does my peptide gel when I add it to the reaction vessel?

A: This is common with

Q: Is there a specific concentration limit?

A: For

References

-

Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta.

-

Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Support.

-

Sigma-Aldrich (Merck). (n.d.). Solubility Guidelines for Peptides.[2][3][4][5][6][7][8] Sigma-Aldrich Technical Documents.

-

Biotage. (2023).[9] Which Stationary Phase Should I Choose For My Peptide Purification? (C18 vs C4).[10] Biotage Blog.

-

PubChem. (2025).[1] 3-Amino-3-(4-benzyloxy-phenyl)-propionic acid Compound Summary. National Library of Medicine.

Sources

- 1. 3-(4-Benzyloxyphenyl)propionic acid | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jpt.com [jpt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. biotage.com [biotage.com]

- 10. reddit.com [reddit.com]

Late-stage diversification of complex amino acids and peptides

Current Status: Operational | Wait Time: < 1 min Operator: Senior Application Scientist Location: Singapore (Global Support Hub)

🟢 System Overview

Welcome to the Late-Stage Diversification (LSD) Support Center. This facility addresses the specific challenges of modifying complex peptide scaffolds post-synthesis. Unlike de novo synthesis, LSD requires high chemoselectivity to target specific residues (Trp, Phe, Cys, C-terminus) without degrading the sensitive peptide backbone.

This guide is structured as a series of Support Tickets and Knowledge Base Modules designed to troubleshoot your active experiments.

📊 Quick Reference: Method Selection Matrix

| Target Residue | Primary Methodology | Key Catalyst/Reagent | Primary Risk |

| Tryptophan (Trp) | C(sp²)-H Activation | Pd(OAc)₂ / Quinoline ligands | C2 vs C3 Regioselectivity |

| Phenylalanine (Phe) | C(sp²)-H Activation | Pd(II) + Directing Groups | Low Reactivity (Inert C-H) |

| C-Terminus | Photoredox Decarboxylation | Ir(ppy)₃ / Blue LED | Oligomerization |

| Cysteine (Cys) | Pd-Oxidative Addition | Pd-Biarylphosphine complexes | Disulfide formation / Oxidation |

| Backbone (N-H) | N-Alkylation | Base + Alkyl Halide | Epimerization / Over-alkylation |

🔧 Module 1: Transition-Metal Catalyzed C-H Activation

Focus: Site-selective arylation/alkylation of Tryptophan and Phenylalanine.

🎫 Ticket #401: "My Pd-catalyzed Trp arylation has low yield and mixed regioselectivity."

Diagnosis: This is a common issue in C(sp²)-H activation. The electrophilic palladation pathway often struggles to distinguish between the C2 and C3 positions of the indole ring, or is inhibited by the peptide backbone coordinating to the metal, poisoning the catalyst.

Troubleshooting Protocol:

-

Check the Directing Group (DG):

-

Issue: Are you relying solely on the native backbone amides?

-

Fix: For difficult sequences, install a transient or weak Directing Group (DG) on the N-terminus or a nearby side chain to "guide" the Pd onto the specific residue.

-

-

Solvent System Adjustment:

-

Standard: HFIP (Hexafluoroisopropanol) / AcOH mixtures.

-

Why: HFIP is critical. It disrupts peptide aggregation and hydrogen bonding, exposing the reactive site. It also stabilizes the active Pd species.

-

-

Acidic Additives:

-

Add 1.0–2.0 equiv of PivOH (Pivalic acid). This assists in the concerted metalation-deprotonation (CMD) step, lowering the energy barrier for C-H cleavage.

-

Visual Workflow: Pd(II) C-H Activation Cycle

Figure 1: Simplified catalytic cycle for Pd(II)-mediated peptide diversification. Note the critical role of the CMD step facilitated by carboxylate additives.

💡 Module 2: Photoredox Catalysis & Macrocyclization

Focus: Decarboxylative couplings and backbone modification using visible light.